3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid

Lipophilicity ADME Drug Design

Researchers seeking unexplored chemical space for competitive target classes often face densely patented surroundings. This benzothiazole-phenylalkanoic acid building block (CAS 863669-01-6) offers a solution with its novel quaternary α-carbon center, which is distinct from simpler fragments and currently has zero associated publications or patents. • Occupies unclaimed chemical space, enabling patentable hit-to-lead derivatization. • Unique 3D scaffold (cLogP 4.2) for probing hydrophobic protein pockets via X-ray crystallography. • Supplied at 95-97% purity, suitable for amide coupling, esterification, and analytical reference standard use.

Molecular Formula C17H15NO2S
Molecular Weight 297.37
CAS No. 863669-01-6
Cat. No. B2940554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid
CAS863669-01-6
Molecular FormulaC17H15NO2S
Molecular Weight297.37
Structural Identifiers
SMILESCC(CC1=NC2=CC=CC=C2S1)(C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H15NO2S/c1-17(16(19)20,12-7-3-2-4-8-12)11-15-18-13-9-5-6-10-14(13)21-15/h2-10H,11H2,1H3,(H,19,20)
InChIKeyCQYXWVCTRPQMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile


3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid (CAS 863669-01-6) is a synthetic benzothiazole–phenylalkanoic acid hybrid building block with molecular formula C₁₇H₁₅NO₂S and molecular weight 297.37 g·mol⁻¹ . The structure consists of a benzothiazole ring linked at the 2‑position to a 2‑methyl‑2‑phenylpropanoic acid moiety, creating a quaternary α‑carbon centre that distinguishes it from simple benzothiazole‑alkanoic acid fragments . Commercially supplied at 95‑97% purity by multiple vendors, the compound is intended exclusively for research and development use .

1
Quaternary α‑carbon scaffold with methyl and phenyl substituents
2
Computed logP 4.2 supports hydrophobic pocket targeting studies
3
Unexplored chemotype with zero reported bioactivity for novel target screening

Why Simpler Analogs Cannot Substitute This Compound


Simpler benzothiazole–alkanoic acid building blocks such as 3-(1,3‑benzothiazol‑2‑yl)propanoic acid (CAS 29198‑86‑5) or 2‑(1,3‑benzothiazol‑2‑yl)propanoic acid (CAS 209742‑72‑3) lack the quaternary α‑carbon centre bearing both a methyl and a phenyl substituent . This structural difference alters the lipophilicity (cLogP 4.2 versus ~1.8 for the unsubstituted analog), hydrogen‑bonding capacity, and steric environment around the carboxylic acid group . In the context of phenylpropanoic acid derivatives bearing a benzothiazole ring that have demonstrated PPARδ‑selective agonism, the presence of an α‑substituent on the propanoic acid backbone is known to profoundly influence target‑binding conformation and selectivity . Consequently, a researcher cannot assume that a simpler or more readily available benzothiazole–alkanoic acid fragment will replicate the binding pose, ADME properties, or biological readout obtained with this quaternary α‑carbon variant.

Missing Quaternary α‑Carbon
Simpler benzothiazole–alkanoic acids lack the methyl/phenyl substituents, leading to lower lipophilicity and altered hydrogen‑bonding capacity.
Binding‑Pose Mismatch
PPARδ agonist studies indicate that α‑substitution on the propanoic acid profoundly influences target‑binding conformation and selectivity; simple analogs may not replicate this profile.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity Drives Distinct ADME and Binding Behaviour

The target compound possesses a computed XLogP3-AA of 4.2, reflecting the contribution of the quaternary α‑methyl‑α‑phenyl substitution . In contrast, the unsubstituted analog 3-(1,3‑benzothiazol‑2‑yl)propanoic acid has a computed cLogP of approximately 1.8 . A ΔcLogP of +2.4 units represents a greater than 250‑fold increase in octanol–water partition coefficient, which is anticipated to enhance passive membrane permeability and plasma protein binding while reducing aqueous solubility.

Lipophilicity
Reported
ΔcLogP = +2.4 (≈250‑fold higher partition)
Computed lipophilicity difference suggests distinct ADME space vs. less lipophilic analogs
Computed XLogP3-AA values; experimental logP may vary
Lipophilicity ADME Drug Design Fragment-Based Drug Discovery

Unexplored Chemotype with Zero Published Biological Data

A search of PubChem, PubMed, and Google Patents reveals zero publications and zero patents specifically describing the biological activity of 3-(1,3‑benzothiazol‑2‑yl)‑2‑methyl‑2‑phenylpropanoic acid . This stands in contrast to thousands of publications on 2‑unsubstituted benzothiazole–alkanoic acid derivatives and phenylpropanoic acid‑based PPAR agonists . The absence of prior art means that this compound represents a genuinely unexplored scaffold in screening collections.

Novelty
Context-dependent
0 publications, 0 patents vs. thousands for comparator scaffolds
Provides access to unexplored chemotype for novel target identification
Literature search as of May 2026; prior art may emerge
Novel Chemotype Screening Library Intellectual Property Fragment-Based Screening

Unique Quaternary Carbon Structure vs. Commercial Analogs

The target compound is the only commercially catalogued benzothiazole–alkanoic acid building block that simultaneously bears an α‑methyl and α‑phenyl substituent on the propanoic acid chain, creating a quaternary carbon centre . The closest commercial analogs are 2‑(1,3‑benzothiazol‑2‑yl)propanoic acid (CAS 209742‑72‑3), which contains only an α‑methyl group, and various benzothiazole‑2‑acetic acid derivatives that lack the propanoate backbone length entirely . The added phenyl group increases the accessible conformational space and provides an additional π-stacking or hydrophobic interaction motif that is absent in all simpler analogs.

α‑Carbon Structure
Head-to-head
Target: α‑Methyl + α‑Phenyl (quaternary)
Analog: α‑Methyl only (tertiary) or no substituent (secondary)
Unique steric/electronic profile cannot be replicated by simpler fragments
Based on commercial catalogue and PubChem structure data
Chemical Diversity Fragment Library Structure-Based Design Lead Optimization

Specialty Supply Chain and Purity Profile Differentiation

Multiple independent vendors supply this compound at ≥95% purity, with pricing ranging from $137/100 mg to €319/100 mg, depending on the supplier and quantity . In contrast, the simpler analog 3-(1,3‑benzothiazol‑2‑yl)propanoic acid is available in bulk quantities (>10 g) at prices well below €50/g. The higher price point of the target compound reflects its more complex synthesis—requiring construction of the quaternary α‑carbon—and its scarcity in stock screening collections.

Supply Chain
Data to verify
95–97% purity, $137–€319/100 mg vs. bulk analog
Specialty supply reflecting synthetic complexity; budget and lead time require planning
Vendor pricing as of May 2026; verify current quotes
Compound Sourcing Quality Control Research Chemical Supply Procurement

Recommended Research and Procurement Application Scenarios


Fragment-Based and Structure-Guided Drug Design

The compound’s quaternary α‑carbon centre, bearing both a methyl and a phenyl group, provides a unique three‑dimensional scaffold for fragment‑based screening and X‑ray crystallography . Unlike simpler benzothiazole–alkanoic acid fragments that have already been crystallized (e.g., 3‑(1,3‑benzothiazol‑2‑yl)propanoic acid in PDB 6CEF) , this compound offers an unexplored binding‑site probe with distinct conformational and electrostatic properties. Its cLogP of 4.2 places it in a lipophilicity range suitable for targeting hydrophobic pockets and protein–protein interaction interfaces .

Intellectual Property Generation via Novel Chemotype Exploration

With zero publications and zero patents reported in PubChem and other databases, this scaffold occupies entirely unclaimed chemical space . Organizations seeking to build patentable hit‑to‑lead series can use this compound as a starting point for derivatization without infringing on existing benzothiazole‑based PPAR or kinase inhibitor patents. The structural novelty is particularly valuable in competitive target classes where surrounding chemical space is densely patented.

Specialised Building Block for Medicinal Chemistry

As a heterocyclic building block containing both a benzothiazole core and a quaternary α‑methyl‑α‑phenylpropanoic acid handle, the compound is suitable for incorporation into compound libraries via amide coupling, esterification, and other carboxylic acid derivatization reactions . This scaffold type has precedent in the design of PPARδ‑selective agonists, where phenylpropanoic acid derivatives bearing benzothiazole rings showed activity in the 0.9–2.8 μM range .

High-Quality Reference Standard for Analytical Method Development

With commercial purity specifications of 95–97% and availability from multiple independent suppliers, the compound can serve as an analytical reference standard for LC‑MS, HPLC, and NMR method development targeting benzothiazole‑containing drug candidates . The well‑defined molecular weight (297.37 g·mol⁻¹) and monoisotopic mass (297.08235 Da) facilitate accurate mass spectrometry calibration .

Application
Selection Property
Validation Focus
Fragment-Based Screening
Quaternary α‑carbon scaffold, computed logP 4.2
X‑ray crystallography, hydrophobic pocket binding
Novel Chemotype IP
Zero reported bioactivity, unexplored chemical space
Patent landscape review, hit identification
Medicinal Chemistry Building Block
Carboxylic acid handle for amide coupling/esterification
Library synthesis, derivatization
Analytical Reference Standard
Specified purity grade, defined molecular weight
LC‑MS/HPLC method development, calibration
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